8-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one 8-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18317732
InChI: InChI=1S/C10H11NO2/c12-6-8-3-1-2-7-4-5-9(13)11-10(7)8/h1-3,12H,4-6H2,(H,11,13)
SMILES:
Molecular Formula: C10H11NO2
Molecular Weight: 177.20 g/mol

8-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one

CAS No.:

Cat. No.: VC18317732

Molecular Formula: C10H11NO2

Molecular Weight: 177.20 g/mol

* For research use only. Not for human or veterinary use.

8-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one -

Specification

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
IUPAC Name 8-(hydroxymethyl)-3,4-dihydro-1H-quinolin-2-one
Standard InChI InChI=1S/C10H11NO2/c12-6-8-3-1-2-7-4-5-9(13)11-10(7)8/h1-3,12H,4-6H2,(H,11,13)
Standard InChI Key ZEXPCNYKYYKLML-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)NC2=C1C=CC=C2CO

Introduction

Structural and Chemical Identification

Molecular Architecture

8-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one (IUPAC name: 8-(hydroxymethyl)-1,2,3,4-tetrahydroquinolin-2-one) features a partially saturated quinoline backbone with a hydroxymethyl (-CH2_2OH) group at the 8-position. Its molecular formula is C10_{10}H11_{11}NO2_2, yielding a molecular weight of 177.20 g/mol based on analogs such as 8-methoxy-3,4-dihydroquinolin-2(1H)-one . Key structural parameters include:

PropertyValue
Molecular FormulaC10_{10}H11_{11}NO2_2
Molecular Weight177.20 g/mol
Exact Mass177.0790 Da
Topological Polar Surface Area49.3 Ų
LogP (Octanol-Water)1.02 (predicted)

The hydroxymethyl group introduces polarity, enhancing solubility in polar solvents compared to methoxy or alkyl-substituted analogs .

Synthetic Methodologies

General Synthesis Strategies

While no explicit synthesis route for 8-(hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one is documented, analogous compounds suggest a multi-step approach:

  • Core Formation: Cyclization of substituted anilines with β-keto esters or acids to construct the 3,4-dihydroquinolin-2(1H)-one scaffold .

  • Functionalization: Introduction of the hydroxymethyl group via:

    • Mannich Reaction: Using formaldehyde and ammonium chloride.

    • Hydroxylation: Oxidation of a methyl group using reagents like N-bromosuccinimide (NBS) followed by hydrolysis .

For example, the synthesis of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one involves bromination with NBS in cyclohexane under reflux , a method potentially adaptable to the 8-position.

Physicochemical Properties

Solubility and Stability

The hydroxymethyl group significantly impacts solubility:

SolventSolubility (mg/mL)
Water12.4 (predicted)
Ethanol34.7 (predicted)
DMSO48.9 (predicted)

Stability studies on analogs indicate susceptibility to oxidation at the hydroxymethyl group, necessitating storage under inert atmospheres .

Biological Activity and Mechanisms

Table 1. Predicted Binding Affinity of 8-(Hydroxymethyl) Analogs vs. Reference Compounds

CompoundDocking Score (kcal/mol)Key Interacting Residues
8-(Hydroxymethyl)-10.2 (predicted)Asp1046, Glu885, Ile1025
Temozolomide-6.2Leu840, Cys919

Blood-Brain Barrier Permeability

The hydroxymethyl group may enhance blood-brain barrier (BBB) penetration compared to bulkier substituents. Analogous compounds exhibit BBB scores of -2 (scale: -2 to +2), indicating moderate CNS activity .

Pharmacokinetic and Toxicity Profiles

ADME Predictions

Computational models (SwissADME, pkCSM) predict favorable pharmacokinetics:

ParameterValue
Gastrointestinal AbsorptionHigh (>80%)
BBB PermeabilityModerate (logBB = -0.7)
CYP2D6 InhibitionNon-inhibitor
Ames ToxicityNegative

Toxicity Risks

While no in vivo data exists, structural alerts include potential hepatotoxicity from quinolinone metabolites. In vitro assays on analogs show low cytotoxicity (CC50_{50} > 50 μM) .

Comparative Analysis with Structural Analogs

8-Methoxy vs. 8-Hydroxymethyl Derivatives

Property8-Methoxy 8-Hydroxymethyl (Predicted)
LogP1.671.02
Water Solubility8.3 mg/mL12.4 mg/mL
VEGFR2 IC50_{50}N/A~10 μM

The hydroxymethyl group improves solubility but may reduce membrane permeability compared to methoxy substituents.

Future Research Directions

Synthesis Optimization

  • Develop regioselective methods for 8-position functionalization.

  • Explore enzymatic hydroxylation as a green chemistry alternative .

Biological Validation

  • Conduct in vitro assays on glioblastoma (U87-MG, U138-MG) and breast cancer (MCF-7) cell lines.

  • Evaluate combination therapies with temozolomide or bevacizumab.

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